ETHYL (2Z)-2-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-5-(4-CHLOROPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[4-(benzyloxy)-3-ethoxybenzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, substituted with various functional groups such as benzyloxy, ethoxy, and chlorophenyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2Z)-2-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-5-(4-CHLOROPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[3,2-a]pyrimidine core, followed by the introduction of various substituents through nucleophilic substitution, condensation, and esterification reactions. Common reagents used in these reactions include ethyl chloroformate, benzyl alcohol, and 4-chlorobenzaldehyde. The reaction conditions often require the use of catalysts such as p-toluenesulfonic acid and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening and process analytical technology (PAT) can further enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-(benzyloxy)-3-ethoxybenzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions include various substituted thiazolopyrimidines, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 2-[4-(benzyloxy)-3-ethoxybenzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-tubercular agent, showing significant activity against Mycobacterium tuberculosis.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with various biological targets are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of ETHYL (2Z)-2-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-5-(4-CHLOROPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. The compound is believed to inhibit key enzymes or proteins involved in the metabolic pathways of pathogens, leading to their suppression or eradication. Molecular docking studies have shown that the compound can bind to active sites of enzymes, disrupting their normal function .
Comparison with Similar Compounds
Ethyl 2-[4-(benzyloxy)-3-ethoxybenzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives:
2-(benzyloxy)-7H-pyrido[1,2-a][4,1]benzoxazepine-3,7(5H)-dione: Similar in structure but with different substituents, leading to varied biological activities.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds also exhibit anti-tubercular activity but differ in their core structure and substituents.
The uniqueness of ETHYL (2Z)-2-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-5-(4-CHLOROPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C32H29ClN2O5S |
---|---|
Molecular Weight |
589.1g/mol |
IUPAC Name |
ethyl (2Z)-5-(4-chlorophenyl)-2-[(3-ethoxy-4-phenylmethoxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C32H29ClN2O5S/c1-4-38-26-17-22(11-16-25(26)40-19-21-9-7-6-8-10-21)18-27-30(36)35-29(23-12-14-24(33)15-13-23)28(31(37)39-5-2)20(3)34-32(35)41-27/h6-18,29H,4-5,19H2,1-3H3/b27-18- |
InChI Key |
WSRJMOFDWOIXQS-IMRQLAEWSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C=C4)Cl)OCC5=CC=CC=C5 |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C=C4)Cl)OCC5=CC=CC=C5 |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C=C4)Cl)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.